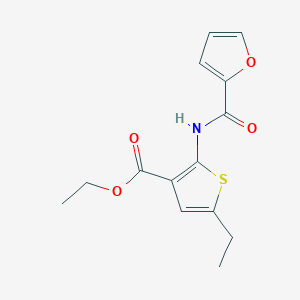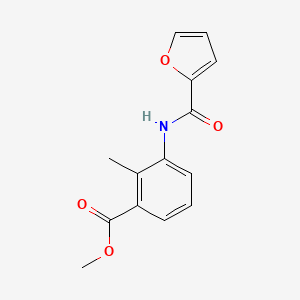![molecular formula C13H15NO5 B5764309 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid, also known as PPBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPBA is a derivative of the amino acid phenylalanine and has been shown to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid involves the inhibition of DPP-IV. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit promising biochemical and physiological effects. In addition to its inhibition of DPP-IV, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve lipid metabolism and reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid for lab experiments is its specificity for DPP-IV inhibition. This compound has been shown to be a potent and selective inhibitor of DPP-IV, with minimal off-target effects. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for research on 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of this compound. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of inflammatory diseases. Additionally, the effects of this compound on lipid metabolism and oxidative stress warrant further investigation.
Synthesis Methods
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid can be synthesized through a multi-step process starting from phenylalanine. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc-phenylalanine is then reacted with propionyl chloride to form Boc-phenylalanine propionyl ester. The next step involves the reduction of the ester group to an alcohol using lithium aluminum hydride. The final step is the reaction of the alcohol with 4-nitrophenyl chloroformate to form this compound.
Scientific Research Applications
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to be a promising therapeutic approach for the treatment of type 2 diabetes.
properties
IUPAC Name |
4-oxo-4-(4-propanoyloxyanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-13(18)19-10-5-3-9(4-6-10)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGCBBOBGGDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)



![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)
